molecular formula C16H16O4 B6401472 3-(4-Methoxy-2-methylphenyl)-5-methoxybenzoic acid CAS No. 1261907-38-3

3-(4-Methoxy-2-methylphenyl)-5-methoxybenzoic acid

Cat. No.: B6401472
CAS No.: 1261907-38-3
M. Wt: 272.29 g/mol
InChI Key: KIEMVRCZURVEFJ-UHFFFAOYSA-N
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Description

3-(4-Methoxy-2-methylphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of two methoxy groups and a methyl group attached to a benzene ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-2-methylphenyl)-5-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-methoxy-2-methylbenzoyl chloride is reacted with 5-methoxybenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-2-methylphenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(4-Methoxy-2-methylphenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-2-methylphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. For example, it could inhibit cyclooxygenase enzymes, reducing inflammation and pain. The methoxy and methyl groups on the aromatic ring may enhance its binding affinity to the target sites, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-methylphenylboronic acid
  • 4-Methoxy-2-methylphenylboronic acid
  • 3-Methoxyphenylboronic acid

Comparison

Compared to these similar compounds, 3-(4-Methoxy-2-methylphenyl)-5-methoxybenzoic acid is unique due to the presence of both methoxy and carboxylic acid groups on the aromatic ring. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound in various applications. The presence of the carboxylic acid group allows for further functionalization and derivatization, expanding its utility in synthetic chemistry and drug development.

Properties

IUPAC Name

3-methoxy-5-(4-methoxy-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-6-13(19-2)4-5-15(10)11-7-12(16(17)18)9-14(8-11)20-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEMVRCZURVEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689975
Record name 4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-38-3
Record name 4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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